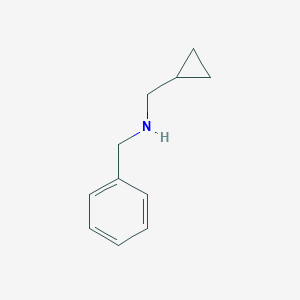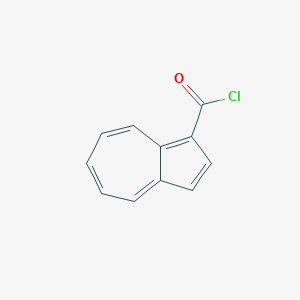
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid, also known as NOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NOB is a derivative of naphthalimide, which is a well-known fluorescent compound.
Wirkmechanismus
The mechanism of action of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid is not fully understood, but it is believed to be due to its ability to interact with various biomolecules such as proteins and enzymes. (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been shown to induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway. Moreover, (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been found to inhibit acetylcholinesterase by binding to the active site of the enzyme.
Biochemische Und Physiologische Effekte
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit acetylcholinesterase, which makes it a potential candidate for cancer therapy and Alzheimer's disease treatment, respectively. Moreover, (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been shown to exhibit fluorescent properties, which makes it useful for fluorescence imaging.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid in lab experiments include its ease of synthesis, fluorescent properties, and potential applications in various fields such as cancer therapy and enzyme inhibition. However, the limitations of using (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid include its limited solubility in water, which can affect its bioavailability, and its potential toxicity, which needs to be further investigated.
Zukünftige Richtungen
There are several future directions for (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid research. One potential direction is to investigate the anti-cancer activity of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid in vivo using animal models. Another direction is to explore the potential of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid as an inhibitor of other enzymes involved in various diseases. Moreover, the development of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid derivatives with improved solubility and reduced toxicity can also be a future direction for (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid research.
Conclusion:
In conclusion, (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid is relatively simple, and it has been found to exhibit various biochemical and physiological effects. (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has potential applications in cancer therapy, enzyme inhibition, and fluorescence imaging. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid involves the reaction of 4-nitro-1,8-naphthalic anhydride with ethyl acetoacetate in the presence of ammonium acetate. The resulting product is then reduced using iron powder to obtain (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid. The synthesis of (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid is relatively simple and can be achieved using readily available reagents.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in various fields such as fluorescence imaging, cancer therapy, and enzyme inhibition. Due to its fluorescent properties, (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been used as a fluorescent probe for the detection of metal ions and biomolecules. In addition, (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. Moreover, (Z)-4-(Naphthalen-1-ylamino)-4-oxobut-2-enoic acid has been found to be an effective inhibitor of acetylcholinesterase, which is a key enzyme involved in Alzheimer's disease.
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253059 | |
| Record name | 4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
CAS RN |
306935-75-1 | |
| Record name | 4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Naphthalenylamino)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)


![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)


![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54297.png)





